![molecular formula C19H19N3O3 B2617518 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034236-23-0](/img/structure/B2617518.png)
1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea, commonly known as EFP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways.
Mecanismo De Acción
EFP inhibits the activity of PKC and PI3K by binding to the ATP-binding site of these enzymes. This binding prevents the activation of downstream signaling pathways that are essential for cancer cell growth and survival. EFP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EFP has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity on normal cells. EFP has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. EFP has also been shown to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EFP in lab experiments is its high potency and selectivity for cancer cells. EFP has been shown to have minimal toxicity on normal cells, making it a promising candidate for cancer treatment. One limitation of using EFP in lab experiments is its relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
Future research on EFP could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Studies could also investigate the potential of EFP in combination with other cancer treatments, such as chemotherapy and immunotherapy. Furthermore, studies could investigate the potential of EFP in treating other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, EFP is a promising small molecule inhibitor that has shown potential in cancer treatment. Its selective cytotoxic effect on cancer cells and ability to inhibit specific enzymes and signaling pathways make it a promising candidate for cancer therapy. Future research on EFP could lead to the development of more effective cancer treatments and potential therapies for other diseases.
Métodos De Síntesis
The synthesis of EFP involves the reaction of 2-ethoxyaniline with 3-(5-furan-3-yl-pyridin-3-yl)-acrylonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product, EFP. This synthesis method has been optimized to yield high purity and high yield of EFP.
Aplicaciones Científicas De Investigación
EFP has been extensively studied for its potential in cancer treatment. Studies have shown that EFP inhibits the growth of cancer cells in vitro and in vivo by targeting specific enzymes and signaling pathways. EFP has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol-3-kinase (PI3K), which are known to play a critical role in cancer cell growth and survival.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-18-6-4-3-5-17(18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-24-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJZFWUUHJIMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.